Methyl 2-(5-bromo-2-iodophenyl)acetate
CAS No.:
Cat. No.: VC13778470
Molecular Formula: C9H8BrIO2
Molecular Weight: 354.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrIO2 |
|---|---|
| Molecular Weight | 354.97 g/mol |
| IUPAC Name | methyl 2-(5-bromo-2-iodophenyl)acetate |
| Standard InChI | InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 |
| Standard InChI Key | LFJLRIOTNNNANK-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(C=CC(=C1)Br)I |
| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)Br)I |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Methyl 2-(5-bromo-2-iodophenyl)acetate (CHBrIO) features a phenyl ring with bromine and iodine substituents at the 5- and 2-positions, respectively, connected to an acetylated methyl ester group. The molecular weight is 369.96 g/mol, with a calculated exact mass of 368.85 g/mol. The iodine atom’s large atomic radius introduces steric effects, influencing the compound’s reactivity and crystal packing, while the electron-withdrawing halogens enhance the electrophilicity of the aromatic ring .
Spectroscopic Properties
While experimental spectroscopic data for this specific compound is sparse, analogous bromo- and iodo-substituted acetates exhibit distinct NMR and IR signatures. For example:
-
H NMR: Aromatic protons typically resonate between δ 7.2–8.0 ppm, with splitting patterns reflecting substituent positions. The methyl ester group appears as a singlet near δ 3.7 ppm .
-
IR: Strong carbonyl (C=O) stretching vibrations at ~1740 cm and C–O ester stretches near 1240 cm are expected .
-
Mass Spectrometry: Molecular ion peaks at m/z 368–370 (M) with characteristic isotopic patterns for bromine (1:1) and iodine (monoisotopic) .
Synthetic Methodologies
Esterification of Halogenated Phenylacetic Acids
A common route to aryl acetates involves the esterification of substituted phenylacetic acids. For methyl 2-(2-bromophenyl)acetate, Kapadia and Harding achieved 99% yield via refluxing 2-(2-bromophenyl)acetic acid with methanol and catalytic sulfuric acid (Scheme 1). Adapting this method, methyl 2-(5-bromo-2-iodophenyl)acetate could be synthesized by substituting the starting material with 2-(5-bromo-2-iodophenyl)acetic acid.
Scheme 1: Generalized esterification protocol :
Halogenation Strategies
Introducing iodine and bromine to pre-formed esters may involve electrophilic aromatic substitution (EAS) or transition-metal-catalyzed coupling. For instance:
-
Iodination: N-Iodosuccinimide (NIS) in acidic media selectively iodinates electron-rich aromatic positions .
-
Bromination: Directed ortho-bromination using Br/FeBr or N-bromosuccinimide (NBS) .
Physicochemical Properties
Solubility and Stability
Methyl 2-(5-bromo-2-iodophenyl)acetate is likely sparingly soluble in water due to its hydrophobic aromatic and ester groups. It exhibits better solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol . The compound’s stability depends on storage conditions, with degradation risks under prolonged exposure to light or moisture due to potential C–I bond cleavage.
Thermal Properties
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80–120°C, with decomposition temperatures exceeding 200°C . Thermogravimetric analysis (TGA) would provide precise decomposition kinetics.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
Halogenated aryl acetates serve as precursors to biologically active molecules. For example, bromophenyl derivatives are key intermediates in sodium-glucose cotransporter-2 (SGLT2) inhibitors like canagliflozin . The iodine atom in methyl 2-(5-bromo-2-iodophenyl)acetate offers a handle for further functionalization via Suzuki-Miyaura or Ullmann couplings, enabling access to complex pharmacophores .
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds face limitations:
-
Low Yields: Multi-halogenation steps often suffer from regioselectivity issues.
-
Purification Difficulties: Similar esters require chromatography due to byproduct formation .
Future work should explore:
-
Flow Chemistry: Continuous processing to enhance reaction control.
-
Enzymatic Catalysis: Lipase-mediated esterification for greener synthesis .
Expanding Biological Screening
Collaborative efforts with pharmaceutical entities could evaluate methyl 2-(5-bromo-2-iodophenyl)acetate in high-throughput assays for diabetes, oncology, and infectious diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume